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(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Catalog No.
S15540825
CAS No.
M.F
C21H22N4O
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpipera...

Product Name

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C21H22N4O/c1-23-20(16-19(22-23)17-8-4-2-5-9-17)21(26)25-14-12-24(13-15-25)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3

InChI Key

VOGVACPHFUJLCG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule characterized by its unique structural components. It consists of a pyrazole ring substituted with a methyl group and a phenyl group, linked to a phenylpiperazine moiety through a methanone functional group. This structure suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

The chemical behavior of this compound can be analyzed through various types of reactions, including:

  • Nucleophilic Substitution: The methanone carbonyl can participate in nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: The presence of the pyrazole and piperazine rings allows for potential condensation reactions with other nucleophiles or electrophiles.
  • Oxidation-Reduction Reactions: Depending on the substituents, the compound may undergo oxidation or reduction, altering its biological activity.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its mechanism of action in biological systems.

The biological activity of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone has been explored through computational methods that predict its interaction with various biological targets. Studies suggest that compounds with similar structures exhibit activities such as:

  • Antidepressant Effects: Compounds containing piperazine rings are often studied for their potential antidepressant properties.
  • Antitumor Activity: The pyrazole moiety has been linked to antitumor effects, making this compound a candidate for further investigation in cancer therapy.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) have been used to analyze its potential biological activities, indicating promising therapeutic applications .

The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone can be approached through several methods:

  • Condensation Reaction: The initial step may involve the condensation of 1-methylpyrazole with an appropriate phenylpiperazine derivative.
  • Acylation: The introduction of the methanone group can be achieved through acylation reactions using acyl chlorides or anhydrides.
  • Functional Group Modifications: Further modifications can be performed to enhance solubility or bioactivity, such as alkylation or halogenation.

These synthesis routes allow for the generation of various derivatives that can be screened for enhanced biological activity.

The applications of this compound span several fields:

  • Pharmaceutical Development: Due to its potential antidepressant and antitumor activities, it is a candidate for drug development.
  • Biochemical Research: It can serve as a tool in studying receptor interactions and signaling pathways related to neurotransmitter systems.

The unique structure also makes it suitable for exploring structure-activity relationships in medicinal chemistry.

Interaction studies using techniques such as molecular docking and quantitative structure–activity relationship (QSAR) modeling have been employed to understand how this compound interacts with specific biological targets. These studies reveal:

  • Binding Affinity: The affinity of the compound for various receptors can provide insights into its potential efficacy as a therapeutic agent.
  • Mechanism of Action: Understanding how the compound engages with target proteins can elucidate its pharmacological effects and guide further modifications to improve activity.

Several compounds share structural similarities with (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone, including:

Compound NameStructure FeaturesBiological Activity
1-(4-fluorophenyl)-4-(methylthio)piperazinePiperazine ring with fluorine substitutionAntidepressant
3-(4-methoxyphenyl)-1H-pyrazoleMethoxy-substituted pyrazoleAntitumor
2-(4-chlorophenyl)-4-(methylthio)thiazoleThiazole ring with chloro substitutionAntimicrobial

These compounds are notable for their unique substituents that influence their pharmacological profiles. The distinct combination of pyrazole and piperazine in the target compound sets it apart, potentially offering unique interactions and therapeutic effects not observed in others.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

346.17936134 g/mol

Monoisotopic Mass

346.17936134 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-14-2024

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